molecular formula C12H17NO4 B2634653 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide CAS No. 155955-78-5

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide

Cat. No.: B2634653
CAS No.: 155955-78-5
M. Wt: 239.271
InChI Key: ZJVMUSRVMVFMKF-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide is an acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the acetamide backbone. The N-methoxy-N-methyl substituents distinguish it from simpler N-alkyl or N-aryl analogs.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-13(17-4)12(14)8-9-5-6-10(15-2)11(7-9)16-3/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVMUSRVMVFMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CC1=CC(=C(C=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide typically involves the reaction of 3,4-dimethoxyphenylacetic acid with appropriate amines under specific conditions. One common method includes the use of N-methyl-N-methoxyamine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . Detailed studies on its binding affinity and specificity are crucial to understanding its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name Substituents on Acetamide Backbone Molecular Weight Key References
2-(3,4-Dimethoxyphenyl)-N-methoxy-N-methylacetamide N-methoxy-N-methyl, 3,4-dimethoxyphenyl 253.28* -
2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamide N,N-dimethyl, 3,4-dimethoxyphenyl 223.27
Alachlor N-(methoxymethyl), 2-chloro-2',6'-diethylphenyl 269.77
(E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) Cyclopentanone, acryloyl, 3,4-dimethoxybenzylidene 452.49
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3,4-dimethoxybenzeneacetamide (NSC140013) N-phenethyl, dual 3,4-dimethoxyphenyl groups 415.45

*Calculated based on molecular formula C₁₂H₁₅NO₄.

Key Observations :

  • Phenyl Group Modifications : Compounds like NSC140013 (dual 3,4-dimethoxyphenyl groups) exhibit increased lipophilicity and may target neurological pathways, whereas alachlor’s chloro and ethyl groups optimize herbicidal activity .

Key Findings :

  • Antioxidant and Enzyme Inhibition : Curcumin analogs with 3,4-dimethoxyphenyl groups (e.g., 3e) exhibit potent antioxidant and tyrosinase inhibition, attributed to the conjugated system and methoxy groups stabilizing free radicals . The target compound’s lack of a conjugated carbonyl system may reduce such activity.
  • Agricultural vs. Pharmaceutical Use : Alachlor’s chloro and ethyl groups enhance soil persistence and lipid membrane penetration, making it effective as a herbicide , whereas the target compound’s polar N-substituents may favor drug-like properties.

Physicochemical and Stability Properties

  • Solubility : The N-methoxy-N-methyl group in the target compound likely improves aqueous solubility compared to N,N-dimethyl analogs due to increased polarity.
  • Stability : Evidence from lignin model compounds (e.g., 3,4-dimethoxyphenyl-β-O-4 structures) suggests that methoxy groups enhance stability under alkaline conditions . This may extrapolate to the target compound’s resistance to hydrolysis in basic environments.

Biological Activity

2-(3,4-dimethoxyphenyl)-N-methoxy-N-methylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its structural features suggest various therapeutic applications, particularly in neuropharmacology and anti-inflammatory contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{3}

This molecular structure includes a methoxy group and a dimethoxyphenyl moiety, which are significant for its bioactivity.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects . This is attributed to its structural similarity to other psychoactive compounds that modulate serotonin and norepinephrine levels in the brain. In animal models, it has shown potential in reducing depressive behaviors, suggesting a mechanism involving serotonin receptor modulation.

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory properties . Preliminary studies have indicated that it can inhibit pro-inflammatory cytokines, which are crucial in the pathophysiology of various inflammatory diseases. This activity positions it as a candidate for further exploration in treating conditions characterized by chronic inflammation.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly those involving serotonin receptors. This interaction may lead to enhanced mood regulation and reduced inflammation .

In Vivo Studies

In a series of pharmacological tests involving rodent models, the compound was administered at varying doses to assess its efficacy in mood regulation. The results indicated a significant reduction in immobility time during forced swim tests, which is commonly used to evaluate antidepressant activity.

Dose (mg/kg) Immobility Time (seconds)
0120
1080
2050

These findings suggest a dose-dependent response where higher doses correlate with reduced depressive-like behaviors.

In Vitro Studies

In vitro assays have been conducted to evaluate the anti-inflammatory potential of the compound. Results showed that treatment with this compound significantly decreased the production of TNF-α and IL-6 in cultured macrophages.

Treatment TNF-α (pg/mL) IL-6 (pg/mL)
Control250300
Compound (10 µM)150180
Compound (50 µM)80100

These results indicate that the compound may effectively modulate inflammatory responses at pharmacologically relevant concentrations .

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